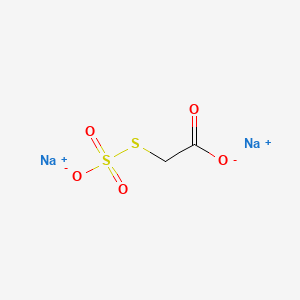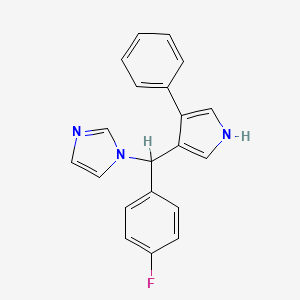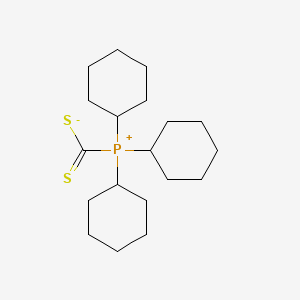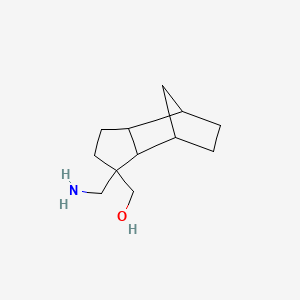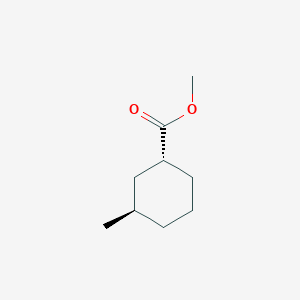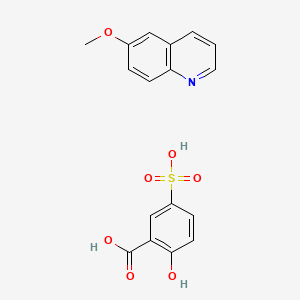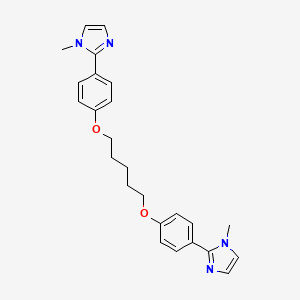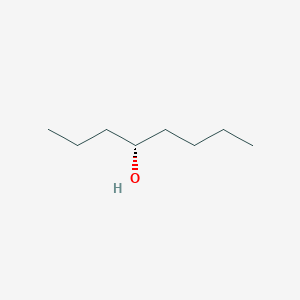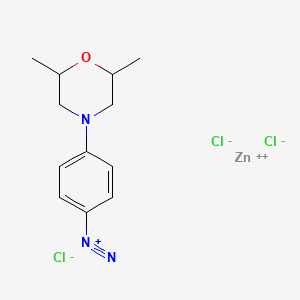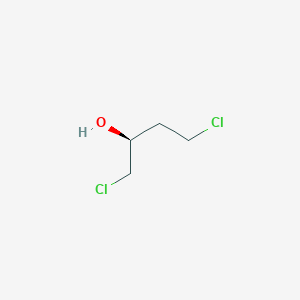
1,2-(Methylene-d2-dioxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-(Methylene-d2-dioxy)benzene, also known as 1,3-Benzodioxole, is an organic compound with the formula C7H6O2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. This compound is a colorless liquid and is found in various bioactive compounds, including pesticides and pharmaceuticals .
Métodos De Preparación
1,2-(Methylene-d2-dioxy)benzene can be synthesized from catechol with disubstituted halomethanes. The reaction involves the methylenation of catechols, which can be carried out in aprotic polar solvents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
1,2-(Methylene-d2-dioxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxoles .
Aplicaciones Científicas De Investigación
1,2-(Methylene-d2-dioxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2-(Methylene-d2-dioxy)benzene involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. This inhibition can lead to increased bioavailability and prolonged effects of certain drugs .
Comparación Con Compuestos Similares
1,2-(Methylene-d2-dioxy)benzene is similar to other methylenedioxy compounds such as:
- 1,4-Benzodioxine
- Safrole
- Piperonal
Compared to these compounds, this compound is unique due to its specific structure and reactivity. It is more commonly used in the synthesis of bioactive compounds and has a broader range of applications in various fields .
Propiedades
Número CAS |
14049-42-4 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
124.13 g/mol |
Nombre IUPAC |
2,2-dideuterio-1,3-benzodioxole |
InChI |
InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2/i5D2 |
Clave InChI |
FTNJQNQLEGKTGD-BFWBPSQCSA-N |
SMILES isomérico |
[2H]C1(OC2=CC=CC=C2O1)[2H] |
SMILES canónico |
C1OC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


